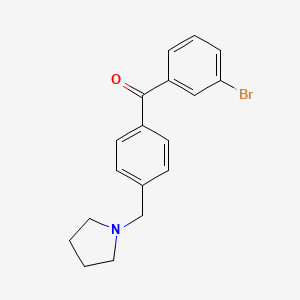

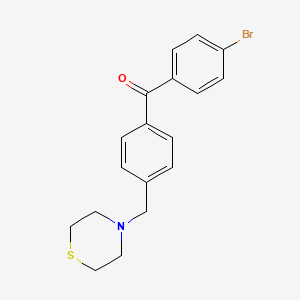

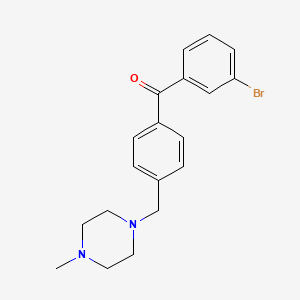

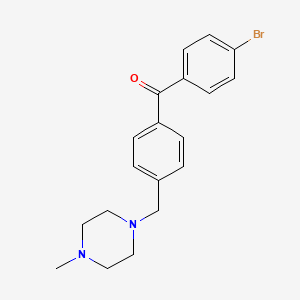

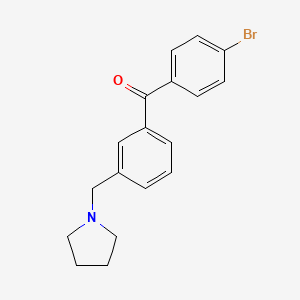

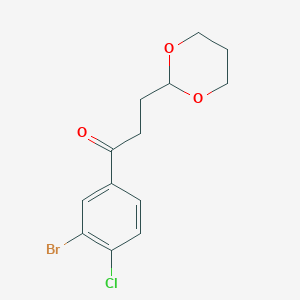

3'-Bromo-4'-chloro-3-(1,3-dioxan-2-YL)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 3'-Bromo-4'-chloro-3-(1,3-dioxan-2-yl)propiophenone, is a halogenated organic molecule that may be related to various research areas, including organic synthesis, medicinal chemistry, and environmental studies. While the specific compound is not directly mentioned in the provided papers, the research on related bromo- and chloro-substituted compounds can offer insights into the synthesis, reactivity, and properties of such halogenated aromatics .

Synthesis Analysis

The synthesis of halogenated aromatic compounds can involve various strategies, including gold-catalyzed rearrangements, high-pressure hydrolysis, and condensation reactions. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes has been reported, which is highly diastereoselective and involves a 1,2-acyloxy migration . Similarly, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction followed by an addition reaction has been described . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can be elucidated using techniques such as X-ray diffraction, as demonstrated by the crystal structure determination of a Schiff base compound related to the target molecule . The crystallographic analysis can reveal the geometry around the halogen atoms and the overall molecular conformation, which is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Halogenated aromatics can participate in various chemical reactions, including Diels-Alder and cross-coupling reactions, as well as reactions with enaminothioketones to yield oxoimmoniosulfides . The presence of bromo and chloro substituents can influence the regioselectivity and yield of these reactions. For example, the presence of bromine in a chlorinated hydrocarbon system can increase the total yield of dioxins and furans due to the ease of bromine elimination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatics, such as bromophenols, can be characterized by their antioxidant and radical scavenging activities . These properties are important for potential applications in medicinal chemistry. Additionally, the reactivity of such compounds in high-temperature conditions can lead to the formation of various degradation products, which is significant for environmental studies .

Propriétés

IUPAC Name |

1-(3-bromo-4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrClO3/c14-10-8-9(2-3-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQYEFHHJAKJMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC(=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646070 |

Source

|

| Record name | 1-(3-Bromo-4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Bromo-4'-chloro-3-(1,3-dioxan-2-YL)propiophenone | |

CAS RN |

898757-20-5 |

Source

|

| Record name | 1-(3-Bromo-4-chlorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.